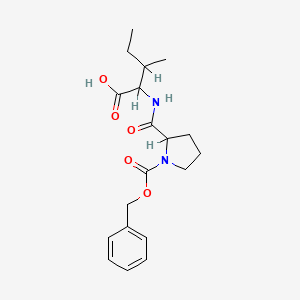
9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the arabinofuranosyl moiety.
Glycosylation: The arabinofuranosyl moiety is then glycosylated with a purine base, specifically 9H-Purin-6-amine.
Amine Substitution: The hydroxyl group at the 3-position of the arabinofuranosyl moiety is substituted with a dibutylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydropurine derivatives.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine nucleosides depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Synthesis of Nucleoside Analogs: Used as a building block for the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and substitution reactions.
Biology
Antiviral Research: Investigated for its potential to inhibit viral replication.
Anticancer Research: Studied for its cytotoxic effects on cancer cells.
Medicine
Drug Development: Potential candidate for the development of antiviral and anticancer drugs.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Pharmaceutical Manufacturing: Used in the production of nucleoside-based pharmaceuticals.
Biotechnology: Employed in the synthesis of modified nucleotides for biotechnological applications.
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl)- involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Purin-6-amine, 9-(3-deoxy-3-(methylamino)-beta-D-arabinofuranosyl)
- 9H-Purin-6-amine, 9-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)
- 9H-Purin-6-amine, 9-(3-deoxy-3-(dimethylamino)-beta-D-arabinofuranosyl)
Uniqueness
- Substituent Group : The presence of the dibutylamino group at the 3-position of the arabinofuranosyl moiety distinguishes it from other similar compounds.
- Biological Activity : The unique substituent may confer distinct biological activities, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
134934-89-7 |
|---|---|
Formule moléculaire |
C18H30N6O3 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(dibutylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C18H30N6O3/c1-3-5-7-23(8-6-4-2)14-12(9-25)27-18(15(14)26)24-11-22-13-16(19)20-10-21-17(13)24/h10-12,14-15,18,25-26H,3-9H2,1-2H3,(H2,19,20,21)/t12-,14-,15+,18-/m1/s1 |
Clé InChI |
CMHXWLDHUXCSBM-LJGDNWOOSA-N |
SMILES isomérique |
CCCCN(CCCC)[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
CCCCN(CCCC)C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


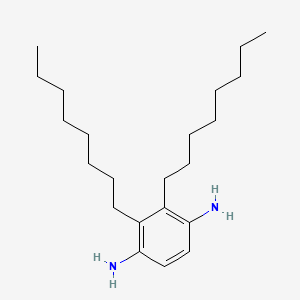
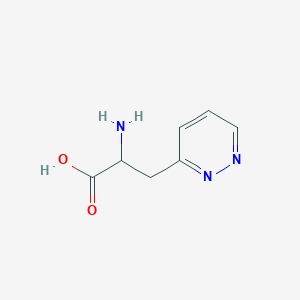
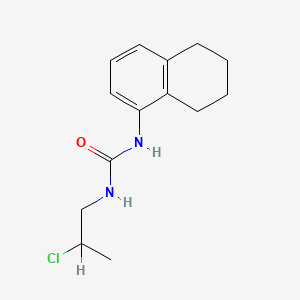
![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)
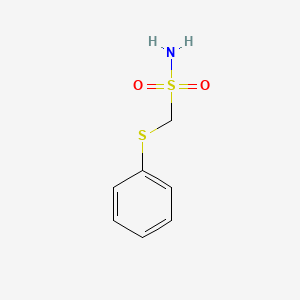


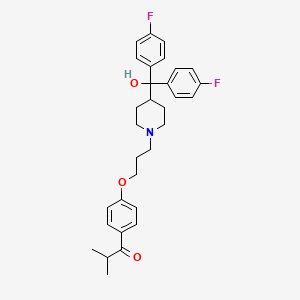
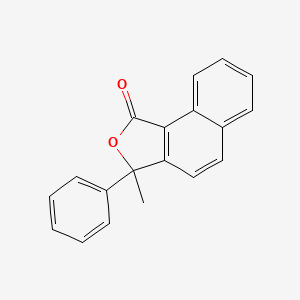

![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)
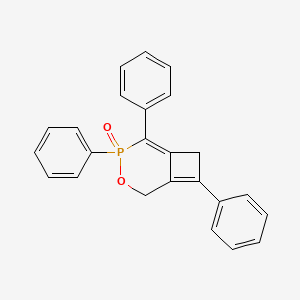
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)
